(S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a bromine atom, a methyl group, and an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 4-methyl-2,3-dihydro-1H-indene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position. The subsequent amination step can be carried out using ammonia or an amine source in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
(S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can influence its biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
6-Bromo-2,3-dihydro-1H-inden-1-amine: A similar compound lacking the methyl group, which can affect its reactivity and applications.
4-Methyl-2,3-dihydro-1H-inden-1-amine: A compound without the bromine atom, which may have different chemical properties and uses.
Uniqueness: (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12BrN |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1S)-6-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3/t10-/m0/s1 |
InChI Key |
MHUAXUVGYNXOBN-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1CC[C@@H]2N)Br |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2N)Br |
Origin of Product |
United States |
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